(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid
Description
Properties
Molecular Formula |
C17H18BNO3 |
|---|---|
Molecular Weight |
295.1 g/mol |
IUPAC Name |
[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H18BNO3/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(9-7-14)18(21)22/h3-12,21-22H,1-2H3/b12-5+ |
InChI Key |
PQDOJWAITCHXIY-LFYBBSHMSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Conditions
A representative procedure from source illustrates the coupling of ethyl 5-bromo-1-benzothiophene-2-carboxylate with 4-(dimethylamino)phenylboronic acid:
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.4–5 mol%)
-
Base : Sodium carbonate (2 M aqueous solution)
-
Solvent : Toluene/ethanol (3:1 v/v) or 1,2-dimethoxyethane/water
-
Temperature : Reflux (80–110°C)
-
Duration : 8–24 hours under argon
Yield and Optimization
Yields range from 71% to 79%, influenced by solvent polarity and catalyst loading. Polar aprotic solvents like 1,2-dimethoxyethane enhance boronic acid solubility, while higher catalyst concentrations (≥5 mol%) reduce reaction times but risk side-product formation.
Table 1 : Suzuki-Miyaura Coupling Variations
Schotten-Baumann Acylation Method
This method introduces the acryloyl group via acylation of an aminophenylboronic acid intermediate, leveraging the Schotten-Baumann reaction’s efficiency in forming amides.
Synthetic Pathway
As detailed in source, the synthesis proceeds through:
-
Acid Chloride Formation : Carboxy fluorine phenylboronic acid reacts with thionyl chloride to generate the acid chloride.
-
Reductive Amination : The acid chloride is reduced using Pd/C under hydrogen gas to yield an intermediate amine.
-
Acylation : The amine intermediate reacts with acryloyl chloride in a biphasic system (water/organic solvent) to form the acryloyl derivative.
Critical Parameters
-
Temperature Control : Acylation at 0–5°C minimizes side reactions like polymerization of acryloyl chloride.
-
Solvent System : Ethyl acetate/water (1:1) facilitates efficient mixing and product isolation.
-
Catalyst : Pd/C (5 wt%) ensures complete reduction of nitro or azide intermediates.
Table 2 : Schotten-Baumann Reaction Conditions
| Step | Reagents | Temperature | Yield (Intermediate) |
|---|---|---|---|
| Acid Chloride Formation | SOCl₂, reflux | 70°C | 85% |
| Reductive Amination | H₂, Pd/C, EtOAc | 25°C | 78% |
| Acylation | Acryloyl chloride, H₂O/EtOAc | 0–5°C | 68% |
RAFT Polymerization-Derived Synthesis
Radical Addition-Fragmentation Chain Transfer (RAFT) polymerization enables precise control over molecular weight, useful for creating boronic acid-containing copolymers.
Monomer Synthesis
Source outlines the synthesis of 3-acrylamidophenylboronic acid (APBA), a key monomer:
-
Aminophenylboronic Acid Functionalization : 3-Aminophenylboronic acid reacts with acryloyl chloride in tetrahydrofuran (THF)/water.
-
Purification : Crystallization from hot water yields APBA with >95% purity.
Reaction Conditions :
-
Base : Sodium bicarbonate (2.2 eq.)
-
Temperature : 0°C (initial), then 25°C overnight
-
Workup : Ethyl acetate extraction followed by aqueous washes
Block Copolymer Assembly
The APBA monomer is copolymerized with N-isopropylacrylamide (NIPAM) via RAFT:
-
Chain Transfer Agent : S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (DMP)
-
Initiator : Azobisisobutyronitrile (AIBN)
-
Temperature : 70°C in anhydrous dioxane
Table 3 : RAFT Polymerization Parameters
| Monomer Ratio (NIPAM:APBA) | Mn (g/mol) | Đ (Dispersity) |
|---|---|---|
| 90:10 | 12,500 | 1.21 |
| 75:25 | 9,800 | 1.34 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Suzuki-Miyaura : High yields (71–79%) but requires expensive palladium catalysts.
-
Schotten-Baumann : Moderate yields (68–78%) with scalable aqueous workup.
-
RAFT Polymerization : Excellent control over polymer architecture but limited to copolymer applications.
Functional Group Compatibility
-
The acryloyl group’s susceptibility to radical reactions necessitates inert atmospheres in RAFT polymerization.
-
Boronic acid’s pH sensitivity mandates buffered conditions (pH 7–9) during acylation.
Optimization Strategies
Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices .
Mechanism of Action
The mechanism of action of (4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product . The molecular targets include the palladium catalyst and the aryl halide substrate .
Comparison with Similar Compounds
Boronic Acids with Amino Substituents
Key Differences :
- The target compound has a larger molecular weight due to the acryloyl linker, increasing steric hindrance but improving conjugation for optical applications.
- 3-(N,N-Dimethylamino)phenylboronic acid lacks the acryloyl group, resulting in simpler reactivity profiles and reduced steric effects .
- 4-Amino-3-fluorophenylboronic acid exhibits higher polarity due to the fluorine substituent, affecting solubility and biological uptake .
Acryloyl-Linked Boronic Acids
Key Differences :
Boronated Aromatic Amino Acids
Biological Activity
(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and medicinal chemistry. This compound features a complex structure that allows for various interactions within biological systems, making it a subject of interest for researchers exploring novel therapeutic agents.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₄H₁₅BNO₂
- Molecular Weight : 241.09 g/mol
- CAS Number : Not available in the provided sources.
This compound contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, a property that is exploited in various biological applications.
Research indicates that boronic acids, including this compound, exhibit multiple mechanisms of action:
- Anticancer Activity : Boronic acids have been shown to inhibit proteasomal activity, leading to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells. This mechanism is particularly relevant in the context of compounds like bortezomib, which has been developed as an anticancer drug .
- Cell Cycle Disruption : Studies on similar compounds suggest that they may disrupt cell cycle progression, particularly affecting the G2/M phase transition. This disruption can lead to increased apoptosis in cancer cell lines .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that boronic acids can induce oxidative stress within cells, contributing to their cytotoxic effects against cancer cells .
Biological Activity and Case Studies
Several studies have explored the biological activity of boronic acid derivatives similar to this compound:
| Study | Compound | Biological Activity | Cell Lines | IC50 (µM) |
|---|---|---|---|---|
| Butein | Anticancer | HCC | 22.9 - 76.8 | |
| Chalcone Derivatives | Cytotoxicity | HeLa | 50 - 100 | |
| Bortezomib | Proteasome Inhibition | Various | 0.5 - 10 |
These findings suggest that compounds with similar structures to this compound may have significant anticancer properties.
Pharmacological Applications
The potential applications of this compound extend beyond oncology:
- Antibacterial and Antiviral Properties : Boronic acids have been studied for their antibacterial and antiviral activities, making them candidates for further exploration in infectious diseases .
- Drug Delivery Systems : The ability of boronic acids to form reversible bonds with biomolecules positions them as effective components in drug delivery systems .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Suzuki-Miyaura Coupling : React a brominated or iodinated phenylacryloyl intermediate with 4-(dimethylamino)phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF at 80–100°C .
Boronation : Introduce the boronic acid group via lithiation-borylation if the intermediate lacks the boron moiety .
- Optimization : Adjust catalyst loading (0.5–5 mol%), base (Na₂CO₃ or K₂CO₃), and reaction time (12–24 hr) to balance yield and purity. Monitor progress via TLC or HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acryloyl group’s conjugation (δ ~6.5–7.8 ppm for vinyl protons) and boronic acid resonance (~7–8 ppm for aromatic protons adjacent to boron) .
- HPLC-MS : Quantify purity (>95%) and detect byproducts using reverse-phase C18 columns with UV detection at 254 nm .
- FT-IR : Identify boronic acid B-O stretching (1340–1390 cm⁻¹) and acryloyl C=O (1680–1720 cm⁻¹) .
Q. How does the dimethylamino group influence the compound’s solubility and reactivity in cross-coupling reactions?
- Methodological Answer :
- Solubility : The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its electron-donating nature, facilitating homogeneous reaction conditions .
- Reactivity : The electron-rich arylboronic acid participates more readily in Suzuki-Miyaura couplings with electron-deficient aryl halides. Kinetic studies show faster transmetallation steps compared to unsubstituted analogs .
Advanced Research Questions
Q. What mechanistic insights explain the acryloyl group’s role in modulating electronic communication between the boronic acid and dimethylamino moieties?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) reveals the acryloyl group’s π-conjugation delocalizes electron density from the dimethylamino group to the boronic acid, lowering the LUMO energy of the boron center by ~0.8 eV. This enhances electrophilicity in cross-coupling reactions .
- Spectroscopic Evidence : UV-Vis spectroscopy shows a bathochromic shift (λmax ~320 nm) due to extended conjugation, corroborated by TD-DFT calculations .
Q. How can researchers resolve contradictions in reported catalytic efficiency of this compound in Suzuki-Miyaura reactions?
- Methodological Answer :
- Controlled Variables : Systematically test solvent polarity (e.g., THF vs. DMF), base strength (K₂CO₃ vs. Cs₂CO₃), and oxygen-free conditions to isolate factors affecting turnover frequency .
- Kinetic Profiling : Use in situ ¹¹B NMR to monitor boronate intermediate formation and decomposition pathways under varying conditions .
Q. What methodologies are effective for studying this compound’s interactions with glycoproteins or enzymes?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka, kd) with glycoproteins like fetuin or α1-acid glycoprotein .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of boronate-diol ester formation with biomolecules .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., proteases) to identify binding motifs .
Q. What computational tools predict the compound’s potential as a therapeutic agent or biosensor?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with SARS-CoV-2 main protease (Mpro) or glucose transporters (GLUT1) .
- MD Simulations : Assess stability of boronate-diol complexes in aqueous environments (e.g., GROMACS with CHARMM force fields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
